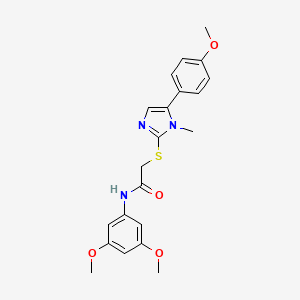
2-Methoxyacrylic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyacrylic acid sodium salt is an organic compound that belongs to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of a methoxy group attached to the acrylic acid backbone, which imparts unique chemical properties. It is commonly used in various industrial and scientific applications due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyacrylic acid sodium salt typically involves the esterification of methacrylic acid with methanol, followed by neutralization with sodium hydroxide. The reaction can be represented as follows: [ \text{CH}_2=\text{C}(\text{CH}_3)\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_2=\text{C}(\text{CH}_3)\text{COOCH}_3 ] [ \text{CH}_2=\text{C}(\text{CH}_3)\text{COOCH}_3 + \text{NaOH} \rightarrow \text{CH}_2=\text{C}(\text{CH}_3)\text{COONa} + \text{CH}_3\text{OH} ]
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of catalysts such as triethylbenzylammonium chloride and sodium iodide to enhance the reaction rate and efficiency .
化学反応の分析
Types of Reactions: 2-Methoxyacrylic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted acrylates.
科学的研究の応用
2-Methoxyacrylic acid sodium salt has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of hydrogels for drug delivery systems and tissue engineering.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active ingredients.
作用機序
The mechanism of action of 2-Methoxyacrylic acid sodium salt involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the creation of hydrogels and other polymeric materials. The methoxy group enhances the compound’s reactivity, allowing it to interact with various molecular targets and pathways, including hydrogen bonding and van der Waals interactions.
類似化合物との比較
Poly(acrylic acid) sodium salt: Known for its super-absorbent properties and used in similar applications such as hydrogels and adhesives.
Methacrylic acid sodium salt: Shares similar chemical properties but lacks the methoxy group, making it less reactive in certain applications.
Uniqueness: 2-Methoxyacrylic acid sodium salt stands out due to the presence of the methoxy group, which enhances its reactivity and versatility. This makes it particularly useful in applications requiring high reactivity and specific chemical interactions.
特性
IUPAC Name |
sodium;2-methoxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3.Na/c1-3(7-2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKZZBWYGWXMPK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3014328.png)


![[(2R)-3-Hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B3014334.png)
![3-Methyl-2-{[1-(3-methylbenzoyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B3014335.png)
![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3014336.png)


![(E)-N-[4-(Furan-2-YL)-4-oxobutan-2-YL]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3014341.png)



![3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride](/img/structure/B3014348.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B3014349.png)
